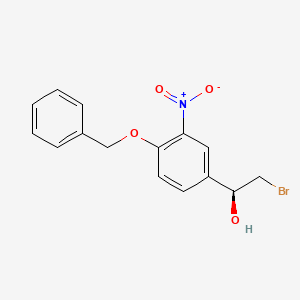

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Vue d'ensemble

Description

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a bromine atom attached to an ethanol backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the bromination of (S)-1-(4-Benzyloxy-3-nitrophenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Applications De Recherche Scientifique

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the development of biologically active compounds.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves its interaction with specific molecular targets. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The nitro group can undergo reduction to form amines, which can further interact with biological targets, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-Benzyloxy-3-nitrostyrene oxide: Another chiral compound with a similar benzyloxy and nitro group arrangement.

®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol: The enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.

Uniqueness

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific combination of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals .

Activité Biologique

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H14BrNO4

- Molecular Weight : 350.17 g/mol

- CAS Number : 193761-53-4

The compound features a bromoethanol moiety attached to a nitrophenyl group with a benzyloxy substituent, which may influence its interaction with biological targets.

This compound exhibits various biological activities that are primarily attributed to its ability to interfere with cellular processes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies suggest that the compound may enhance the efficacy of chemotherapeutic agents like cisplatin by inducing apoptosis through ROS generation and DNA damage pathways .

Pharmacological Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, highlighting their potential as anticancer agents. The study demonstrated that these compounds could significantly inhibit cell proliferation in vitro, particularly in ovarian cancer cell lines .

Case Studies

-

Case Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of this compound on OVCAR3 cells.

- Methodology : Cells were treated with varying concentrations of the compound alongside cisplatin.

- Results : The combination treatment led to increased levels of phosphorylated H2AX, indicating enhanced DNA damage and apoptosis compared to controls .

- Synergistic Effects with Chemotherapy :

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGAJOFIQLBIIM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652363 | |

| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193761-53-4 | |

| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.